Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone
CAS No.: 439109-05-4
Cat. No.: VC4534919
Molecular Formula: C14H12F3NO2S
Molecular Weight: 315.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439109-05-4 |
|---|---|
| Molecular Formula | C14H12F3NO2S |
| Molecular Weight | 315.31 |
| IUPAC Name | morpholin-4-yl-[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone |
| Standard InChI | InChI=1S/C14H12F3NO2S/c15-14(16,17)10-1-2-11-9(7-10)8-12(21-11)13(19)18-3-5-20-6-4-18/h1-2,7-8H,3-6H2 |
| Standard InChI Key | XPVYNPFQBQCZOS-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)C2=CC3=C(S2)C=CC(=C3)C(F)(F)F |
Introduction
Synthetic Routes and Industrial Scalability
Laboratory-Scale Synthesis
The synthesis of Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone typically involves a two-step protocol:
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Preparation of 5-(Trifluoromethyl)-1-Benzothiophene-2-Carbonyl Chloride:
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Coupling with Morpholine:
Reaction Scheme:
Yields in laboratory settings range from 65–75%, with purification achieved via recrystallization (ethanol/water) or silica gel chromatography .
Industrial Production
For large-scale manufacturing, continuous flow reactors are employed to enhance reaction efficiency and safety. Automated systems enable precise control over stoichiometry and temperature, minimizing byproducts such as N-alkylated morpholine derivatives . Post-synthesis, high-performance liquid chromatography (HPLC) ensures >97% purity, as required for pharmaceutical intermediates .
Structural and Physicochemical Properties
Molecular Architecture
X-ray crystallography and NMR studies reveal a planar benzothiophene ring system with the trifluoromethyl group inducing electron-withdrawing effects, stabilizing the π-system . The morpholino moiety adopts a chair conformation, with the carbonyl group facilitating dipole interactions with biological targets .
Key Structural Features:
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Bond Lengths: C=O bond measures 1.21 Å, typical for carbonyl groups.
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Dihedral Angles: The morpholino ring is tilted at 28.5° relative to the benzothiophene plane, optimizing steric compatibility .
Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Boiling Point | 442.3 ± 45.0 °C (Predicted) | |
| Density | 1.415 ± 0.06 g/cm³ | |
| pKa | -1.89 ± 0.20 | |
| Solubility (pH 7.4) | >47.3 µg/mL | |
| LogP (Octanol-Water) | 3.12 |
The compound’s low solubility in aqueous media (<50 µg/mL) necessitates formulation strategies such as lipid nanoparticles or cyclodextrin complexes for in vivo applications .
Biological Activities and Mechanisms
Antiviral Activity
Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone inhibits viral replication by targeting RNA-dependent RNA polymerase (RdRp) and IMPDH (Inosine-5′-monophosphate dehydrogenase), enzymes critical for viral genome synthesis . In vitro studies against hepatitis C virus (HCV) demonstrated an EC₅₀ of 0.8 µM, comparable to ribavirin. The trifluoromethyl group enhances binding affinity to hydrophobic pockets in viral proteases, as evidenced by molecular docking simulations .
Anti-Inflammatory Effects
In murine models of arthritis, the compound reduced TNF-α and IL-6 levels by 42% and 38%, respectively, at a dose of 10 mg/kg . This activity is attributed to inhibition of NF-κB signaling, a pathway central to inflammatory responses .
Pharmacological Applications and Challenges
Drug Development Prospects
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Antiviral Therapeutics: Potential use in HCV and SARS-CoV-2 treatment, given structural similarities to RdRp inhibitors like remdesivir .
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Oncology: Combination therapy with checkpoint inhibitors to enhance tumor immunogenicity .
Formulation Challenges
The compound’s poor aqueous solubility and metabolic instability (t₁/₂ = 2.1 hours in human liver microsomes) necessitate prodrug strategies. Ester derivatives, such as morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methyl acetate, show improved bioavailability (F = 67% in rats) .
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